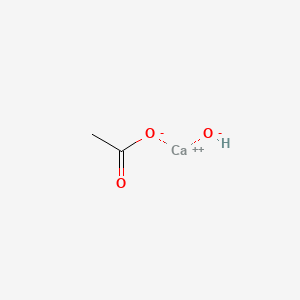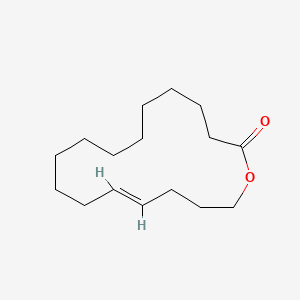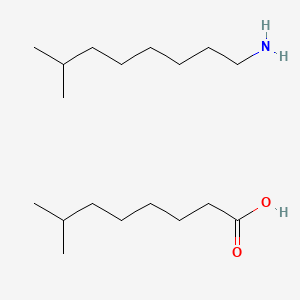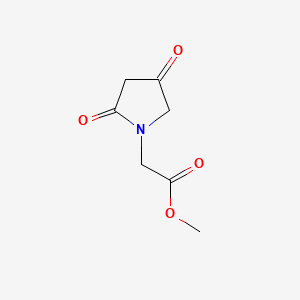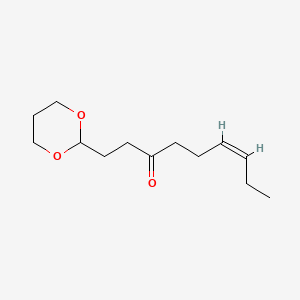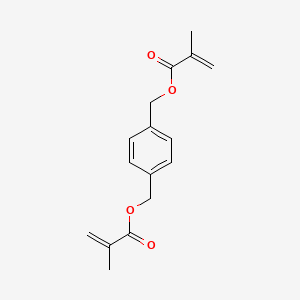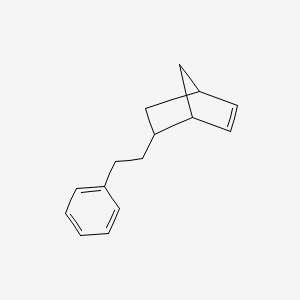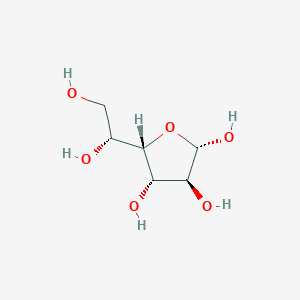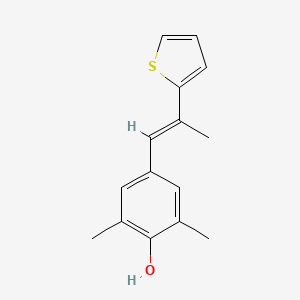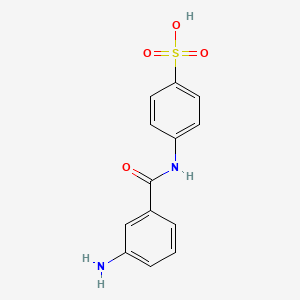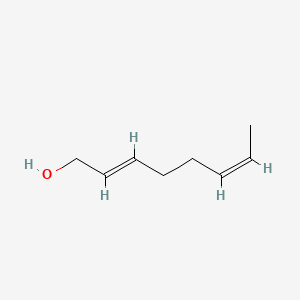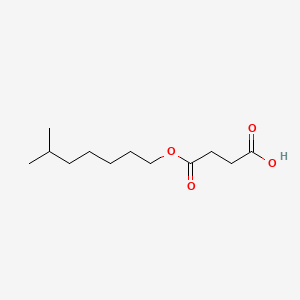
Isooctyl hydrogen succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl hydrogen succinate, also known as 4-[(6-methylheptyl)oxy]-4-oxobutanoic acid, is an organic compound with the molecular formula C12H22O4. It is a monoester of butanedioic acid and isooctyl alcohol. This compound is notable for its applications in various fields, including chromatography and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isooctyl hydrogen succinate can be synthesized through the esterification of butanedioic acid with isooctyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where butanedioic acid and isooctyl alcohol are continuously fed into the reactor, and the esterified product is continuously removed. The use of high-efficiency distillation columns helps in the separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isooctyl hydrogen succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid and isooctyl alcohol.
Oxidation: Under oxidative conditions, the isooctyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the succinate moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Butanedioic acid and isooctyl alcohol.
Oxidation: Isooctanoic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Isooctyl hydrogen succinate has diverse applications in scientific research:
Chromatography: It is used in high-performance liquid chromatography (HPLC) as a standard for calibration and separation processes.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industrial Applications: It is employed in the synthesis of various industrial chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of isooctyl hydrogen succinate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic processes.
Signal Transduction: this compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules
Comparación Con Compuestos Similares
Isooctyl acetate: An ester of acetic acid and isooctyl alcohol, used as a solvent and in fragrances.
Isooctyl palmitate: An ester of palmitic acid and isooctyl alcohol, used in cosmetics and personal care products.
Uniqueness: Isooctyl hydrogen succinate is unique due to its specific ester linkage with butanedioic acid, which imparts distinct chemical and physical properties. Its applications in chromatography and pharmacokinetics set it apart from other similar compounds .
Propiedades
Número CAS |
94248-72-3 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
4-(6-methylheptoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |
Clave InChI |
QDHAMQZZWGKACC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




